molecular formula C17H17NO4S B5693933 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate

2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate

Cat. No. B5693933
M. Wt: 331.4 g/mol
InChI Key: FWTGIWOEGXDDRA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a signaling pathway that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its anti-inflammatory and anti-cancer properties. However, there are some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate. One direction is the further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Another direction is the synthesis of novel derivatives of this compound with improved properties, such as increased solubility and potency. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as electronic or optical materials.

Synthesis Methods

The synthesis of 2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate involves the reaction of 2-isopropyl-5-methylphenol with 3-(5-nitro-2-thienyl)acrylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as toluene, at a specific temperature and pressure. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-isopropyl-5-methylphenyl 3-(5-nitro-2-thienyl)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) (E)-3-(5-nitrothiophen-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-11(2)14-7-4-12(3)10-15(14)22-17(19)9-6-13-5-8-16(23-13)18(20)21/h4-11H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGIWOEGXDDRA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-2-propan-2-ylphenyl) (E)-3-(5-nitrothiophen-2-yl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.